9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene
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Overview
Description
9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound with the molecular formula C26H22N4O9.
Preparation Methods
The synthesis of 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene typically involves a multi-step process. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the condensation of the nitrated fluorene with 4-(hexyloxy)benzaldehyde under controlled conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene involves interactions with specific molecular targets. The nitro groups play a crucial role in its reactivity, enabling it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene include:
- 9-[4-(dodecyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene
- 9-[4-(methoxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene
- 9-[4-(chlorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
These compounds share similar structural frameworks but differ in the substituents attached to the benzylidene group. The uniqueness of this compound lies in its specific hexyloxy substituent, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
9-[(4-hexoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O9/c1-2-3-4-5-10-39-19-8-6-16(7-9-19)11-20-21-12-17(27(31)32)14-23(29(35)36)25(21)26-22(20)13-18(28(33)34)15-24(26)30(37)38/h6-9,11-15H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYFDRLVJKETIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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